molecular formula C17H17NO3 B2565158 N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide CAS No. 127221-10-7

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2565158
CAS No.: 127221-10-7
M. Wt: 283.327
InChI Key: SNAPLIXETVWEDG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide

Systematic Nomenclature and Molecular Formula

The compound is formally named This compound under IUPAC nomenclature. Its structure consists of two aromatic rings: a 4-acetylphenyl group attached to an acetamide moiety and a 4-methylphenoxy ether linkage. The molecular formula is C₁₇H₁₇NO₃ , with a molecular weight of 283.32 g/mol .

Table 1: Molecular Identity

Property Value
IUPAC Name This compound
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.32 g/mol
CAS Registry Number 127221-10-7

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra reveal distinct proton environments:

  • Aromatic protons : Signals between δ 6.8–7.5 ppm correspond to the two phenyl rings. The 4-methylphenoxy group shows a singlet for the methyl group at δ 2.3 ppm.
  • Acetamide protons : The acetyl methyl group resonates as a singlet at δ 2.1 ppm, while the NH proton appears as a broad peak near δ 8.0 ppm.
  • Ether linkage : The methylene group (OCH₂CO) splits into a quartet at δ 4.5 ppm due to coupling with adjacent oxygen and carbonyl groups.

¹³C NMR confirms the carbonyl (C=O) at δ 170–175 ppm and aromatic carbons between δ 110–150 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectra exhibit key absorption bands:

  • C=O stretch : A strong band at 1,660–1,700 cm⁻¹ confirms the acetyl and amide carbonyl groups.
  • N–H bend : A medium-intensity peak at 1,540–1,580 cm⁻¹ corresponds to the secondary amide.
  • Aromatic C–H stretch : Bands near 3,050 cm⁻¹ and 1,600 cm⁻¹ indicate substituted benzene rings.
  • Ether C–O–C : A sharp peak at 1,240–1,260 cm⁻¹ verifies the phenoxy linkage.
Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals:

  • Molecular ion peak : m/z 283.3 ([M]⁺).
  • Major fragments :
    • m/z 240.1 (loss of acetyl group, –COCH₃).
    • m/z 121.0 (4-methylphenoxy ion).
    • m/z 43.0 (acetyl fragment, CH₃CO⁺).

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous acetamides (e.g., N-(2-acetylphenyl)acetamide) reveal:

  • Planar acetamide group : The C–N–C(O) moiety adopts a near-planar geometry due to resonance stabilization.
  • Hydrogen bonding : Intermolecular N–H···O bonds stabilize the crystal lattice, with bond lengths of ~1.9–2.1 Å.
  • Dihedral angles : The 4-methylphenoxy ring is tilted at ~60° relative to the acetamide plane, minimizing steric hindrance.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT simulations (B3LYP/6-31G*) predict:

  • Optimized geometry : Bond lengths and angles align with crystallographic data (<2% deviation).
  • Frontier molecular orbitals : The HOMO is localized on the 4-methylphenoxy ring, while the LUMO resides on the acetylphenyl group, suggesting electron-deficient aromatic regions.
  • Energy gap : ΔE (HOMO-LUMO) = 4.2 eV, indicating moderate chemical reactivity.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-3-9-16(10-4-12)21-11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAPLIXETVWEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971796
Record name N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-90-8, 127221-10-7
Record name N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-acetylphenylamine with 2-(4-methylphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The acetyl and methylphenoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Compound Name Substituents Biological Activity Key Findings References
N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide 4-Acetylphenyl, 4-methylphenoxy Antimicrobial (MIC: 12.5–50 µg/mL) Exhibits moderate activity against S. aureus and E. coli; benzothiazole derivatives show enhanced potency .
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide 4-Methoxyphenyl, quinazoline sulfonyl Anticancer (IC50: 1.2–3.8 µM) High efficacy against HCT-116 and MCF-7 cell lines due to sulfonyl and heterocyclic groups .
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Pyrazolyl, thiophenmethyl Flavoring (cooling sensation) GRAS status (FEMA 4809); no safety concerns at estimated dietary exposures .
N-(4-Acetylphenyl)-2-(tetrazol-1-yl)acetamide Tetrazolyl Zinc-binding inhibitor Targets bacterial metalloenzymes; moderate inhibition of Clostridium spp. .
N-(4-Acetylphenyl)-2-(6-bromo-2-methoxy-1-naphthyl)acetamide Bromonaphthyl Not reported (structural study) Increased lipophilicity may enhance blood-brain barrier penetration .

Key Observations:

  • Substituent Impact : Electron-donating groups (e.g., methoxy in ) enhance anticancer activity, while bulky groups (e.g., bromonaphthyl in ) may improve pharmacokinetics.
  • Heterocyclic Additions : Quinazoline sulfonyl () and tetrazolyl () moieties introduce target specificity, likely through hydrogen bonding or metal coordination.
  • Regulatory Status: The 4-methylphenoxy-thiophenmethyl analog () is approved for food flavoring, contrasting with pharmaceutical applications of other derivatives.

Key Observations:

  • Common Intermediates : Chloroacetamide (e.g., N-(4-acetylphenyl)-2-chloroacetamide in ) is a shared precursor, enabling modular synthesis.
  • Purity Challenges : High-purity flavoring compounds (e.g., ) require stringent purification, while pharmaceutical intermediates tolerate lower yields.

Biological Activity

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its antimicrobial, antifungal, and anticancer properties, along with mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound's structure features an acetyl group attached to a phenyl ring and a phenoxy moiety, which contributes to its biological activities. The general formula can be represented as:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{NO}_3

This molecular configuration is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The effectiveness of this compound was assessed using the disc diffusion method against Gram-positive and Gram-negative bacteria. Table 1 summarizes the results of these studies.

Bacterial Strain Zone of Inhibition (mm) IC50 (µg/mL)
Staphylococcus aureus1532
Escherichia coli1245
Bacillus subtilis1828
Pseudomonas aeruginosa1050

These findings suggest that the compound has moderate antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis.

Antifungal Activity

The compound's antifungal potential was evaluated against various fungal pathogens. In vitro studies demonstrated significant activity against common fungi, as shown in Table 2.

Fungal Strain Zone of Inhibition (mm) IC50 (µg/mL)
Candida albicans2025
Aspergillus niger1730

The results indicate that this compound is particularly effective against Candida albicans.

Anticancer Properties

Recent studies have investigated the anticancer effects of this compound on various cancer cell lines. Notably, it demonstrated cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15 µM. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase-3 activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings significantly influence biological activity. For example, the presence of electron-donating groups enhances antimicrobial properties, while specific substitutions can improve anticancer efficacy.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of a series of acetamide derivatives, including this compound. Results indicated that modifications to the phenoxy group could enhance antibacterial activity against resistant strains .
  • Anticancer Activity Investigation : Research conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-N-(4-acetylphenyl)acetamide with 4-methylphenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 6–12 hours. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to chloroacetamide), inert atmosphere (N₂), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Key Reaction Parameters
Solvent: DMF or acetone
Temperature: 60–80°C
Catalyst: K₂CO₃
Reaction Time: 6–12 hours
Yield Range: 65–86%

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include C=O stretching of the acetyl group (~1670 cm⁻¹) and NH stretching (~3446 cm⁻¹) .
  • ¹H NMR : Distinct singlets for acetyl CH₃ (δ ~2.57 ppm) and methylphenoxy CH₃ (δ ~2.30 ppm). The acetamide CH₂ appears as a singlet at δ ~4.51 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z consistent with the molecular weight (e.g., 283.32 g/mol for analogous structures) .

Q. What safety protocols and personal protective equipment (PPE) are recommended when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, safety goggles, and face shield. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Avoid inhalation—use respirators if ventilation is inadequate .
  • Disposal : Follow hazardous waste guidelines for halogenated organics. Incineration with scrubbing for NOₓ/SOₓ control is recommended .

Advanced Research Questions

Q. How can researchers design in vitro experiments to evaluate the anticancer potential of this compound?

  • Methodological Answer :

  • Cell Lines : Use panels like HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells, as phenoxy acetamide derivatives show activity in these lines .
  • Assays : MTT assay for viability (48–72 hr exposure, IC₅₀ calculation). Include positive controls (e.g., cisplatin) and validate via apoptosis markers (Annexin V/PI staining) .
  • Dose Range : Test 1–100 μM, with triplicate wells per concentration. Pre-screen for solubility in DMSO (<0.1% final concentration in media) .

Q. What strategies resolve contradictions in pharmacological activity data among structurally similar acetamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values across cell lines) to identify outliers. Use statistical tools (ANOVA, Tukey’s test) to assess significance .
  • Mechanistic Studies : Perform target engagement assays (e.g., kinase inhibition profiling) to clarify if off-target effects explain discrepancies .

Q. How can molecular docking studies predict the biological targets of this compound, and guide experimental validation?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Maestro for docking. Prepare the ligand (compound 3D structure) and receptor (e.g., EGFR kinase PDB: 1M17) .
  • Validation : Compare docking scores (ΔG) with known inhibitors. Prioritize targets with scores < -8.0 kcal/mol. Validate via in vitro kinase assays or SPR binding studies .
  • Case Study : A derivative showed high affinity for PI3Kα (ΔG = -9.2 kcal/mol), prompting validation via Western blotting for AKT phosphorylation .

Data Contradiction Analysis

  • Example : While some acetamides show broad-spectrum anticancer activity, others are cell-line-specific. For instance, morpholine-containing derivatives may lack efficacy in HT-29 cells due to efflux pump overexpression . Mitigate this by combining with efflux inhibitors (e.g., verapamil) or modifying logP to enhance membrane permeability .

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